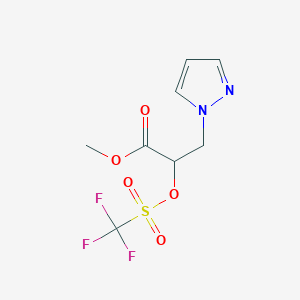
Methyl 3-pyrazol-1-yl-2-(trifluoromethylsulfonyloxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-pyrazol-1-yl-2-(trifluoromethylsulfonyloxy)propanoate is a synthetic organic compound with the molecular formula C8H9F3N2O5S. It is characterized by the presence of a pyrazole ring, a trifluoromethylsulfonyloxy group, and a methyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-pyrazol-1-yl-2-(trifluoromethylsulfonyloxy)propanoate typically involves the reaction of pyrazole derivatives with trifluoromethanesulfonic anhydride in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: 0°C to room temperature
Reaction Time: 2-4 hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing, and maintaining stringent quality control measures to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-pyrazol-1-yl-2-(trifluoromethylsulfonyloxy)propanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethylsulfonyloxy group can be replaced by various nucleophiles.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products
Nucleophilic Substitution: Formation of substituted pyrazole derivatives
Oxidation: Formation of pyrazole N-oxides
Reduction: Formation of reduced pyrazole derivatives
Hydrolysis: Formation of 3-pyrazol-1-yl-2-(trifluoromethylsulfonyloxy)propanoic acid
Scientific Research Applications
Methyl 3-pyrazol-1-yl-2-(trifluoromethylsulfonyloxy)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-pyrazol-1-yl-2-(trifluoromethylsulfonyloxy)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethylsulfonyloxy group enhances the compound’s electrophilicity, facilitating its binding to nucleophilic sites on proteins. This interaction can modulate the activity of enzymes and alter cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1H-pyrazol-1-yl)propanoate
- Methyl 3-(1H-pyrrol-2-yl)propanoate
- Methyl 3-(1H-imidazol-1-yl)propanoate
Uniqueness
Methyl 3-pyrazol-1-yl-2-(trifluoromethylsulfonyloxy)propanoate is unique due to the presence of the trifluoromethylsulfonyloxy group, which imparts distinct chemical reactivity and biological activity. This group enhances the compound’s electrophilicity and stability, making it a valuable tool in synthetic chemistry and biological research.
Properties
Molecular Formula |
C8H9F3N2O5S |
|---|---|
Molecular Weight |
302.23 g/mol |
IUPAC Name |
methyl 3-pyrazol-1-yl-2-(trifluoromethylsulfonyloxy)propanoate |
InChI |
InChI=1S/C8H9F3N2O5S/c1-17-7(14)6(5-13-4-2-3-12-13)18-19(15,16)8(9,10)11/h2-4,6H,5H2,1H3 |
InChI Key |
FQFBBOQVVGUWMK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN1C=CC=N1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















